molecular formula C11H12N2O6 B2819839 Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate CAS No. 698985-06-7

Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate

Cat. No.: B2819839
CAS No.: 698985-06-7
M. Wt: 268.225
InChI Key: WABUYJXRDJWTKO-UHFFFAOYSA-N
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Description

Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate is an organic compound with a complex structure that includes a nitro group, a methoxy group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate typically involves the esterification of 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoic acid. This can be achieved through a reaction with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

    Reduction: 4-((2-methoxy-2-oxoethyl)amino)-3-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoic acid and methanol.

Scientific Research Applications

Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-methoxy-2-oxoethyl)benzoate
  • Methyl 4-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate
  • Methyl 2-((2-methoxy-2-oxoethyl)amino)acetate hydrochloride

Uniqueness

Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate is unique due to the presence of both a nitro group and an ester functional group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-[(2-methoxy-2-oxoethyl)amino]-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O6/c1-18-10(14)6-12-8-4-3-7(11(15)19-2)5-9(8)13(16)17/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABUYJXRDJWTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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